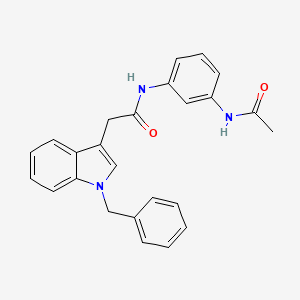

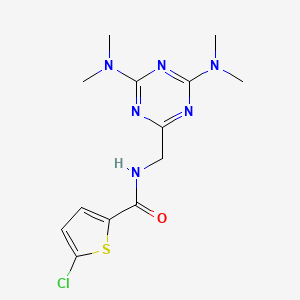

![molecular formula C23H24N4O3 B2490511 5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide CAS No. 1206987-60-1](/img/structure/B2490511.png)

5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals with a complex structure incorporating furan, benzimidazole, isoxazole, and carboxamide groups. These structural elements suggest potential biological activity, given the pharmacological relevance of each component. Studies on similar compounds have explored various synthetic routes, molecular structures, and potential applications, indicating the significance of such molecules in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step reactions, including nitration, reduction, condensation, and cyclization processes. For example, El’chaninov and Aleksandrov (2017) described the synthesis of furan-carboxamide derivatives through reactions involving nitro-benzimidazoles, furan-2-carbonyl chloride, and subsequent cyclization steps (El’chaninov & Aleksandrov, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal intricate details about the arrangement of atoms and functional groups, providing insights into the compound's reactivity and properties. The work of Briant et al. (1995) on the crystal structure of an imidazole-carboxamide derivative exemplifies the application of X-ray crystallography in determining molecular configurations (Briant, Jones, & Shaw, 1995).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of furan and imidazole derivatives are of significant interest due to their potential applications in medicinal chemistry and material science. For instance, the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole involves a series of reactions including methylation, reduction, and intramolecular cyclization, leading to the formation of furan-2-carboxamides and their subsequent transformation into imidazo[4,5-g][1,3]benzothiazoles (El’chaninov & Aleksandrov, 2017). Such synthetic pathways underscore the versatility of furan and imidazole scaffolds in generating complex heterocyclic structures with potential biological activities.

Potential Bioactive Properties

Compounds containing furan and imidazole rings have been explored for their antiprotozoal properties. For example, dicationic imidazo[1,2-a]pyridines and their tetrahydro derivatives have shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004). This suggests that the incorporation of furan and imidazole rings into a compound could impart valuable biological properties, making them relevant for drug discovery efforts targeting protozoal infections.

Advanced Materials and Corrosion Inhibition

Beyond biomedical applications, furan and imidazole derivatives have been studied for their potential in materials science, such as in the development of corrosion inhibitors for metals. Amino acid compounds containing furan and imidazole rings have demonstrated effectiveness in inhibiting corrosion in steel, providing a basis for eco-friendly corrosion protection strategies (Yadav, Sarkar, & Purkait, 2015). These findings illustrate the diverse applications of furan and imidazole derivatives, extending their utility to industries beyond pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the imidazole ring, which is a common structural motif in many biologically active molecules . The specific pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

The compound was synthesized via a sequential reaction starting from 4-bromo-1-fluoro-2-nitrobenzene , suggesting that it may have certain chemical properties that could influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. It is known that certain imidazole derivatives have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable in a variety of environments.

properties

IUPAC Name |

5-(furan-2-yl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-27-19-6-3-2-5-17(19)25-22(27)16-10-8-15(9-11-16)14-24-23(28)18-13-21(30-26-18)20-7-4-12-29-20/h2-7,12-13,15-16H,8-11,14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLQYXEEFMRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

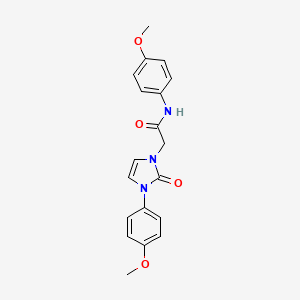

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

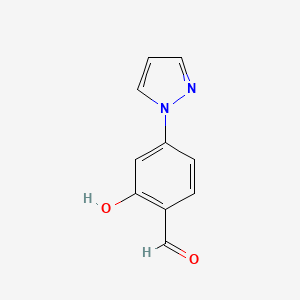

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

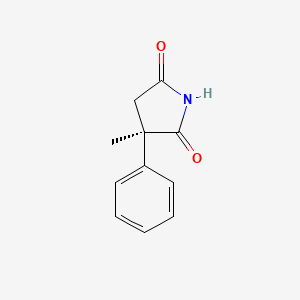

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)

![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)